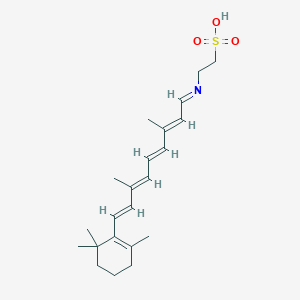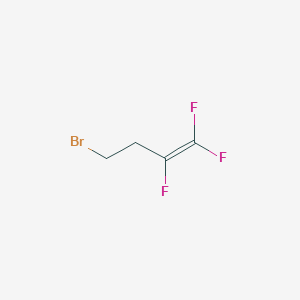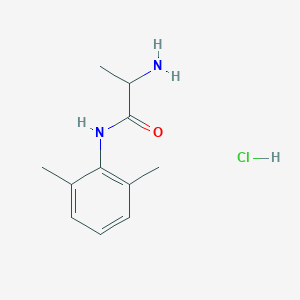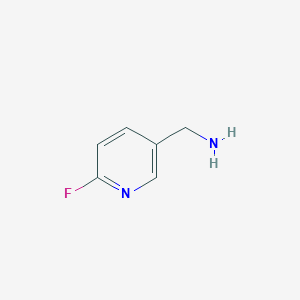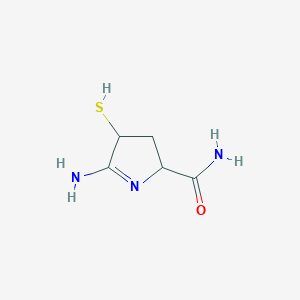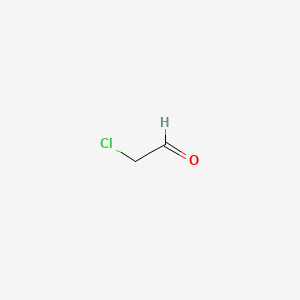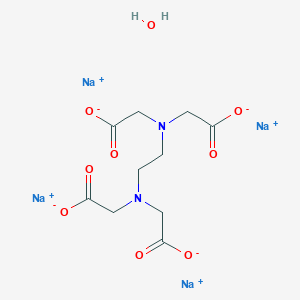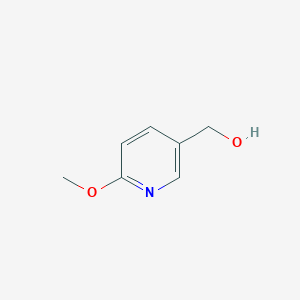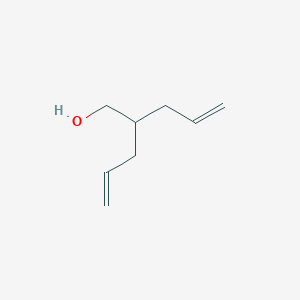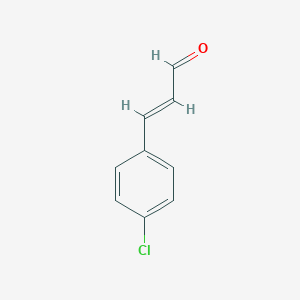
4-氯肉桂醛
描述
4-Chlorocinnamaldehyde is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chlorocinnamaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chlorocinnamaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorocinnamaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酪氨酸酶抑制
4-氯肉桂醛: 已经被鉴定为酪氨酸酶的重要抑制剂,酪氨酸酶是黑色素生成过程中的关键酶。 该化合物对酪氨酸酶的单酚酶和双酚酶活性均表现出强烈的抑制作用,其IC50值分别为0.07 mM和0.3 mM . 这种抑制可以延长单酚酶的滞后期,并降低双酚酶的稳态速率。 动力学研究表明,抑制机制为可逆竞争性抑制,抑制常数(KI)为0.17 mM . 该特性在设计更安全、更高效的酪氨酸酶抑制剂方面特别有价值,这些抑制剂在食品保鲜、医药和化妆品美白剂中都有应用 .
群体感应抑制
在微生物学领域,4-氯肉桂醛已被探索用于其抑制基于AI-2的群体感应(QS)的潜力。QS是一种细菌交流过程,可以调节毒力基因表达。 通过影响QS,4-氯肉桂醛可以降低QS应答调节器LuxR的DNA结合能力 . QS的这种破坏会导致毒力因子的产生减少,例如生物膜形成、色素生成和蛋白酶生成在弧菌属中。 此外,它已被证明可以提高感染各种弧菌的秀丽隐杆线虫的存活率,表明其在治疗应用方面的潜力 .
抗病原策略
4-氯肉桂醛干扰群体感应的能力使其成为抗病原策略的有希望的候选者。 它有可能用于减轻细菌感染的影响,而无需依赖传统的抗生素,这在抗生素耐药性不断增长的背景下至关重要 .
化妆品行业
由于其酪氨酸酶抑制活性,4-氯肉桂醛可以用作化妆品行业中美白产品的成分。 它可以帮助减少色素沉着过度和老年斑,从而使肤色均匀 .
食品工业
在食品保鲜方面,4-氯肉桂醛对酪氨酸酶的抑制可以防止水果和蔬菜的酶促褐变。 这不仅保持了新鲜农产品的审美外观,而且保留了其营养价值 .
医疗应用
在医学上,4-氯肉桂醛可用于通过抑制黑色素合成治疗雀斑和黄褐斑等色素沉着疾病。 此外,其在QS抑制中的作用可能导致针对细菌感染的新型治疗方法 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="
作用机制
Target of Action
The primary target of 4-Chlorocinnamaldehyde is tyrosinase , an important oxidoreductase that plays an integral role in the metabolism of melanin in the body . It has both monophenolase and diphenolase activities .
Mode of Action
4-Chlorocinnamaldehyde interacts with tyrosinase, resulting in a significant inhibitory effect on both monophenolase and diphenolase . It can prolong the lag phase of monophenolase and decrease the steady-state rate of both monophenolase and diphenolase . The inhibitory mechanism of mushroom tyrosinase by 4-chlorocinnamaldehyde is the reversible competitive inhibition .
Biochemical Pathways
Tyrosinase catalyzes the oxidation of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized into dopaquinone . After a series of reactions, dopaquinone eventually becomes melanin . By inhibiting tyrosinase, 4-Chlorocinnamaldehyde disrupts this pathway, affecting the production of melanin.
Pharmacokinetics
It’s worth noting that the compound’s protective fungicidal activity and systemic transport after root treatment suggest it may have favorable absorption and distribution characteristics .
Result of Action
The inhibition of tyrosinase by 4-Chlorocinnamaldehyde leads to a decrease in melanization .
Action Environment
This suggests that its action, efficacy, and stability may be influenced by factors such as soil composition, moisture levels, and the presence of specific plant pathogens .
生化分析
Biochemical Properties
4-Chlorocinnamaldehyde has been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the biosynthesis of melanin . It has a significant inhibitory effect on both monophenolase and diphenolase activities of tyrosinase . The nature of this interaction is competitive and reversible .
Cellular Effects
4-Chlorocinnamaldehyde has been shown to have antibacterial and antivirulence activities . It can prevent the adhesion of bacteria like Vibrio parahaemolyticus to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated swimming and swarming phenotypes . It also decreases the secretion of protease, a virulence factor .
Molecular Mechanism
The molecular mechanism of 4-Chlorocinnamaldehyde involves its interaction with the active site of the enzyme tyrosinase . This interaction results in the inhibition of tyrosinase activity, thereby affecting the biosynthesis of melanin .
Temporal Effects in Laboratory Settings
The effects of 4-Chlorocinnamaldehyde on tyrosinase activity have been observed over time in laboratory settings . It has been shown to prolong the lag phase of monophenolase and decrease the steady-state rate of both monophenolase and diphenolase .
Metabolic Pathways
4-Chlorocinnamaldehyde interacts with the enzyme tyrosinase, which is involved in the metabolic pathway of melanin biosynthesis .
Transport and Distribution
Its ability to inhibit tyrosinase suggests that it can interact with this enzyme, which is found in various cell types and tissues .
Subcellular Localization
Given its interaction with tyrosinase, it is likely to be found wherever this enzyme is localized within the cell .
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRSHHPFBMLBT-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49678-02-6 | |
| Record name | 4-CHLOROCINNAMALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antiviral properties of 4-Chlorocinnamaldehyde?
A1: Research suggests that 4-Chlorocinnamaldehyde demonstrates antiviral activity against Coxsackievirus B3 (CVB3), a virus implicated in myocarditis (inflammation of the heart muscle). Studies indicate that 4-Chlorocinnamaldehyde, alongside its brominated derivative (α-bromo-4-chlorocinnamaldehyde), effectively reduced viral titers and mitigated cardiac tissue damage in a dose-dependent manner in mice models of CVB3-induced myocarditis []. This antiviral effect is attributed, in part, to the compound's ability to inhibit viral replication.
Q2: How does 4-Chlorocinnamaldehyde influence inflammatory responses in the context of viral infection?
A2: Beyond its direct antiviral effects, 4-Chlorocinnamaldehyde exhibits anti-inflammatory properties within the context of CVB3 infection. Studies show that it can significantly reduce the production and expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in CVB3-infected cardiomyocytes []. These cytokines play a crucial role in the inflammatory cascade associated with myocarditis, suggesting that 4-Chlorocinnamaldehyde might offer therapeutic benefits by dampening the inflammatory response triggered by CVB3 infection.
Q3: Does 4-Chlorocinnamaldehyde exhibit antifungal activity, and if so, what is its mechanism of action?
A3: Yes, 4-Chlorocinnamaldehyde has shown promising antifungal activity, particularly against Gaeumannomyces graminis var. tritici (Ggt), the fungal pathogen responsible for take-all disease in wheat []. Mechanistically, 4-Chlorocinnamaldehyde functions as a laccase inhibitor []. Laccase, a copper-containing oxidase enzyme, is crucial for fungal pathogenesis, and inhibiting its activity can effectively control fungal growth and disease progression.
Q4: Has 4-Chlorocinnamaldehyde demonstrated efficacy against biofilms formed by bacterial pathogens?
A4: Yes, research indicates that 4-Chlorocinnamaldehyde displays potent inhibitory effects against biofilm formation by Vibrio species, particularly Vibrio parahaemolyticus, a significant marine bacterium responsible for foodborne illnesses []. The compound disrupts various stages of biofilm development, including cell adhesion, surface hydrophobicity, and the production of fimbriae (essential for attachment).
Q5: How does 4-Chlorocinnamaldehyde impact the virulence of Vibrio parahaemolyticus?
A5: 4-Chlorocinnamaldehyde exhibits multi-faceted effects on the virulence of Vibrio parahaemolyticus. It inhibits flagella-mediated motility, crucial for bacterial spread and colonization []. It also reduces the secretion of proteases, enzymes involved in host tissue degradation and disease progression []. Furthermore, 4-Chlorocinnamaldehyde disrupts indole production, a signaling molecule linked to virulence in Vibrio species []. This multifaceted attack on virulence factors underscores its potential as an anti-virulence agent.
Q6: Are there structure-activity relationship (SAR) studies on 4-Chlorocinnamaldehyde derivatives, and what insights do they provide?
A6: Yes, SAR studies on 4-Chlorocinnamaldehyde derivatives have been conducted, particularly in the context of their antiviral activity against CVB3 []. These studies reveal that incorporating a bromine atom at the alpha position of 4-Chlorocinnamaldehyde, creating α-bromo-4-chlorocinnamaldehyde, significantly enhances its antiviral potency while maintaining a favorable toxicity profile []. This suggests that specific structural modifications can fine-tune the biological activity of 4-Chlorocinnamaldehyde.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


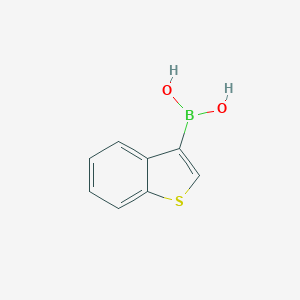
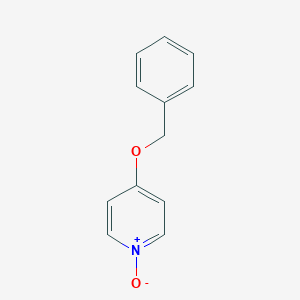
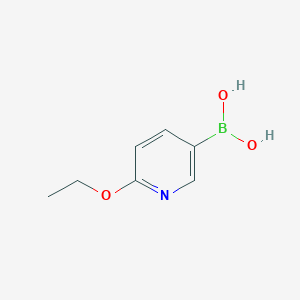
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
